molecular formula C8H12N6 B14947785 N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine

N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B14947785
M. Wt: 192.22 g/mol
InChI Key: LBJTUCQOLVLGFX-UHFFFAOYSA-N
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Description

N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine is a chemical compound with the molecular formula C8H12N6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the reaction of appropriate pyridazine derivatives with tert-butylamine and azide sources under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include oxidized tetrazolo[1,5-b]pyridazines, reduced amine derivatives, and various substituted tetrazolo[1,5-b]pyridazines .

Scientific Research Applications

N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C8H12N6/c1-8(2,3)9-6-4-5-7-10-12-13-14(7)11-6/h4-5H,1-3H3,(H,9,11)

InChI Key

LBJTUCQOLVLGFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NN2C(=NN=N2)C=C1

Origin of Product

United States

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